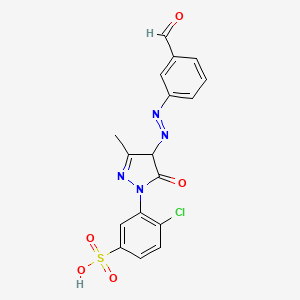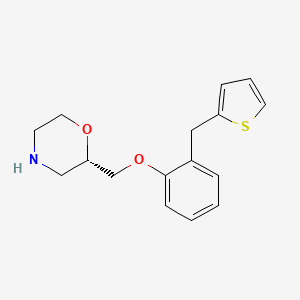
5-Methyl-2-phenethyl thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenethyl thiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenethyl thiazolidine typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is efficient and can be carried out under physiological conditions without the need for a catalyst . The reaction conditions are mild, and the product remains stable, making it an attractive method for synthesizing thiazolidine derivatives.
Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry approaches to improve yield, purity, and selectivity. Methods such as multicomponent reactions, click reactions, and nano-catalysis are used to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-phenethyl thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazolidine derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-2-phenethyl thiazolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenethyl thiazolidine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Thiazole: A heterocyclic compound with a similar structure but different biological activities.
Thiazolidinone: Another thiazolidine derivative with distinct pharmacological properties.
Uniqueness: 5-Methyl-2-phenethyl thiazolidine is unique due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other thiazolidine derivatives .
Propiedades
Número CAS |
116135-01-4 |
|---|---|
Fórmula molecular |
C12H17NS |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
5-methyl-2-(2-phenylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-10-9-13-12(14-10)8-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Clave InChI |
ZLUYNMJGDRENNM-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(S1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)










